Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride

Lipophilicity logP Drug design

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is a fluorinated N-alkyl glycine ethyl ester derivative, supplied as a hydrochloride salt with a molecular weight of 221.6 g/mol and a typical purity specification of ≥95%. It belongs to the class of trifluoroethyl-substituted amino acid esters, which are valued in medicinal chemistry as versatile intermediates for introducing fluorinated moieties that modulate lipophilicity, metabolic stability, and binding affinity.

Molecular Formula C6H11ClF3NO2
Molecular Weight 221.6
CAS No. 1177279-77-4
Cat. No. B2418445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride
CAS1177279-77-4
Molecular FormulaC6H11ClF3NO2
Molecular Weight221.6
Structural Identifiers
SMILESCCOC(=O)CNCC(F)(F)F.Cl
InChIInChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H
InChIKeyQWNQOKQVSHNBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate Hydrochloride (CAS 1177279-77-4): A Fluorinated Amino Ester Building Block for Medicinal Chemistry Procurement


Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is a fluorinated N-alkyl glycine ethyl ester derivative, supplied as a hydrochloride salt with a molecular weight of 221.6 g/mol and a typical purity specification of ≥95% [1]. It belongs to the class of trifluoroethyl-substituted amino acid esters, which are valued in medicinal chemistry as versatile intermediates for introducing fluorinated moieties that modulate lipophilicity, metabolic stability, and binding affinity . The compound serves as a protected glycine synthon where the trifluoroethylamine substituent confers distinct physicochemical properties compared to non-fluorinated alkylamino analogs, making it a building block of interest for structure–activity relationship (SAR) exploration and prodrug design .

Why Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate Hydrochloride Cannot Be Casually Replaced by Non-Fluorinated Amino Ester Analogs in Drug Discovery Programs


Within the N-alkyl glycine ester series, the identity of the N-alkyl substituent is a critical determinant of the downstream molecule's drug-like properties. Replacing the 2,2,2-trifluoroethyl group with a simple ethyl or methyl group may appear synthetically convenient, but it disregards the profound and quantifiable impact of ω-trifluorination on lipophilicity and metabolic susceptibility [1]. The electron-withdrawing effect of the trifluoromethyl group increases the C–H bond dissociation energy at the adjacent methylene, directly blocking cytochrome P450-mediated oxidative metabolism, a vulnerability that plagues non-fluorinated alkylamino esters [2]. Furthermore, the hydrochloride salt form of the target compound provides a defined stoichiometry and improved handling characteristics compared to the free-base forms of many non-fluorinated analogs, which are often oils with variable purity [3]. Generic substitution without accounting for these differential physicochemical and metabolic features risks introducing uncontrolled pharmacokinetic liabilities that can confound SAR interpretation and delay lead optimization.

Quantitative Differentiation Evidence for Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate Hydrochloride vs. Closest Analogs


Lipophilicity Advantage: Measured logP of the Trifluoroethyl Analog vs. the Non-Fluorinated Ethyl Analog

The experimental logP of ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is 1.41, compared to a logP of 0.651 for the non-fluorinated ethyl 2-(ethylamino)acetate [1][2]. This represents an increase of +0.76 log units, corresponding to an approximately 5.8-fold higher partition coefficient favoring the organic phase. The trifluoroethyl group thus confers a meaningful lipophilicity enhancement without adding substantial molecular weight beyond the fluorine atoms. Elevated logP correlates with improved membrane permeability potential, a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement.

Lipophilicity logP Drug design Physicochemical properties Medicinal chemistry

Metabolic Stability: Resistance of the Trifluoroethyl Group to Cytochrome P450-Mediated O-Dealkylation vs. Ethyl Analogs

In rat liver microsomal assays, p-nitrophenyl 2,2,2-trifluoroethyl ether was virtually completely resistant to metabolism, whereas the corresponding ethyl analog (p-nitrophenyl ethyl ether) underwent extensive O-dealkylation under identical conditions [1]. Although this head-to-head comparison was conducted on aryl ether substrates rather than amino esters, the underlying mechanism—electron withdrawal by the trifluoromethyl group increasing the C–H bond dissociation energy at the α-methylene position—is directly transferable to the trifluoroethylamino motif in the target compound. The same study demonstrated that 5,5,5-trifluorination of the pent-1-yl group reduced overall microsomal metabolism from 65–70% to approximately 10%, confirming the general class-level metabolic shielding effect of ω-trifluorination.

Metabolic stability Microsomal metabolism Cytochrome P450 Fluorine chemistry Drug metabolism

Application Specificity: Documented Use as a Key Reagent in the Synthesis of Benzothiazole-Containing Prodrugs of Riluzole

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is explicitly identified as a reagent in the preparation of benzothiazole-containing prodrugs of riluzole for mono- and combination therapy applications . The patented prodrug strategy (US20150148329A1) aims to improve the pharmacokinetic profile of riluzole, a treatment for amyotrophic lateral sclerosis (ALS). The trifluoroethylamino ester moiety is incorporated into the prodrug structure, where the fluorine atoms contribute to metabolic shielding and the ester serves as a cleavable handle for in vivo activation. Non-fluorinated glycine ester analogs would lack the metabolic stability conferred by the trifluoroethyl group, potentially leading to premature prodrug degradation before reaching the target site.

Prodrug design Riluzole Amyotrophic lateral sclerosis Benzothiazole Patent evidence

Optimal Application Scenarios Where Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate Hydrochloride Provides Verifiable Selection Advantages


Improving Metabolic Stability of Glycine-Containing Lead Compounds via N-Trifluoroethyl Substitution

When a lead series containing an N-ethylglycine ester motif exhibits rapid oxidative metabolism at the N-ethyl group—as detected by high intrinsic clearance in liver microsomal stability assays—replacing the N-ethyl with an N-(2,2,2-trifluoroethyl) group using the target compound as the building block can eliminate the metabolic soft spot. The class-level evidence demonstrates that ω-trifluorination confers near-complete resistance to cytochrome P450-mediated oxidation compared to the ethyl analog [1]. This one-step substitution can increase the metabolic half-life of the resulting compounds, reducing the need for extensive metabolite identification studies and accelerating the DMTA (Design-Make-Test-Analyze) cycle.

Enhancing CNS Penetration Potential Through Controlled Lipophilicity Increase in Amino Ester Scaffolds

For CNS drug targets where achieving adequate brain exposure requires logP values in the 1–3 range, the +0.76 log unit advantage of the trifluoroethyl analog over the non-fluorinated ethyl analog (logP 1.41 vs. 0.651) provides a quantifiable lipophilicity boost without exceeding typical CNS drug-like space [2][3]. Procurement of the trifluoroethyl building block enables medicinal chemists to fine-tune the overall logP of the final molecule upward by a predictable increment, which is particularly valuable when other structural modifications (e.g., introducing polar hydrogen bond donors) push the logP below the optimal CNS permeability window.

Synthesis of Metabolically Shielded Prodrugs for Neurological Indications

The documented use of ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride as a reagent in benzothiazole-containing prodrugs of riluzole establishes its utility in prodrug programs targeting ALS and potentially other neurological disorders . The trifluoroethyl group simultaneously serves as a metabolic shield for the amino ester linker while the ethyl ester provides a hydrolytically cleavable promoiety. This dual functionality reduces the number of synthetic steps required to install both protective features, offering a streamlined procurement solution for medicinal chemistry teams working on prodrug approaches to improve the pharmacokinetics of benzothiazole-based therapeutics.

Quote Request

Request a Quote for Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.